

# Application Note: Quantification of Radester in Human Plasma by LC-MS/MS

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Radester

Cat. No.: B1243995

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## Introduction

**Radester** is a novel, small-molecule kinase inhibitor under investigation for the treatment of certain solid tumors. To support pharmacokinetic (PK) and pharmacodynamic (PD) studies, a sensitive, selective, and high-throughput method for the quantification of **Radester** in human plasma is required. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a preferred technique for bioanalysis due to its high sensitivity and specificity, making it ideal for accurately measuring drug concentrations in complex biological matrices.[1][2][3] This application note describes a validated LC-MS/MS method for the determination of **Radester** in K2EDTA human plasma. The method utilizes a simple protein precipitation step for sample preparation, ensuring rapid sample turnaround times suitable for large-scale clinical studies.[4][5]

## Experimental

### Materials and Reagents

- **Radester** reference standard (≥99% purity)
- **Radester**-d4 (internal standard, IS) (≥99% purity)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)

- Formic acid (LC-MS grade)
- Control human plasma (K2EDTA)

#### Instrumentation

- LC System: Shimadzu Nexera X2 UHPLC System
- MS System: Sciex QTRAP 6500+ Mass Spectrometer with Turbo V™ Ion Source
- Analytical Column: Waters Acquity UPLC BEH C18, 1.7  $\mu$ m, 2.1 x 50 mm

#### Sample Preparation

Plasma samples were prepared using a protein precipitation method.<sup>[4][6]</sup> To 50  $\mu$ L of plasma, 150  $\mu$ L of acetonitrile containing the internal standard (**Radester**-d4, 100 ng/mL) was added. The mixture was vortexed for 1 minute to precipitate proteins.<sup>[4]</sup> Following centrifugation at 14,000 rpm for 5 minutes, the supernatant was transferred to an autosampler vial for injection into the LC-MS/MS system.

#### LC-MS/MS Conditions

The chromatographic and mass spectrometric conditions were optimized for the selective and sensitive detection of **Radester** and its internal standard.

Parameter	Condition
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.5 mL/min
Gradient	5% B to 95% B over 2.0 min, hold at 95% B for 0.5 min, return to 5% B
Injection Volume	5 µL
Column Temperature	40°C
Ionization Mode	Electrospray Ionization (ESI), Positive
MRM Transition	Radester: 450.2 -> 288.1; Radester-d4: 454.2 -> 292.1
Dwell Time	100 ms

## Method Validation

The method was validated according to the FDA guidance on bioanalytical method validation. [7][8][9] The validation assessed selectivity, linearity, accuracy, precision, recovery, and stability.

## Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of **Radester** in human plasma.

**Selectivity:** No significant interfering peaks were observed at the retention times of **Radester** and the IS in blank plasma samples from six different sources.

**Linearity:** The method was linear over the concentration range of 0.5 to 500 ng/mL. The calibration curve had a correlation coefficient ( $r^2$ ) of >0.998.

**Accuracy and Precision:** The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Mid QC (MQC), and High QC (HQC). The results are summarized in the table below.

QC Level	Nominal Conc. (ng/mL)	Intra-day Precision (%CV)	Intra-day Accuracy (%Bias)	Inter-day Precision (%CV)	Inter-day Accuracy (%Bias)
LLOQ	0.5	6.8	-2.5	8.1	-1.9
LQC	1.5	5.2	1.8	6.5	2.4
MQC	75	3.9	-0.7	4.8	-1.1
HQC	400	3.1	1.2	4.2	1.5

**Recovery and Matrix Effect:** The extraction recovery of **Radester** was consistent across the QC levels, averaging 92.5%. The matrix effect was found to be negligible, with the coefficient of variation of the matrix factor being less than 10%.

**Stability:** **Radester** was found to be stable in human plasma under various conditions, including bench-top (4 hours), freeze-thaw cycles (3 cycles), and long-term storage at -80°C (90 days).

## Conclusion

A simple, rapid, and robust LC-MS/MS method for the quantification of **Radester** in human plasma has been successfully developed and validated. The method meets the criteria for bioanalytical method validation and is suitable for supporting clinical pharmacokinetic studies of **Radester**.

## Detailed Experimental Protocols

### 1. Protocol: Preparation of Calibration Standards and Quality Control Samples

- **Primary Stock Solution (1 mg/mL):** Accurately weigh 10 mg of **Radester** reference standard and dissolve in 10 mL of methanol.
- **Working Standard Solutions:** Serially dilute the primary stock solution with 50:50 acetonitrile/water to prepare working standard solutions at various concentrations.
- **Calibration Curve (CC) Standards:** Spike control human plasma with the appropriate working standard solutions to achieve final concentrations of 0.5, 1, 5, 25, 100, 250, and 500 ng/mL.

- Quality Control (QC) Samples: Prepare QC samples in bulk by spiking control human plasma at four concentrations: 0.5 ng/mL (LLOQ), 1.5 ng/mL (LQC), 75 ng/mL (MQC), and 400 ng/mL (HQC).
- Internal Standard (IS) Working Solution (100 ng/mL): Prepare a working solution of **Radester-d4** in acetonitrile.

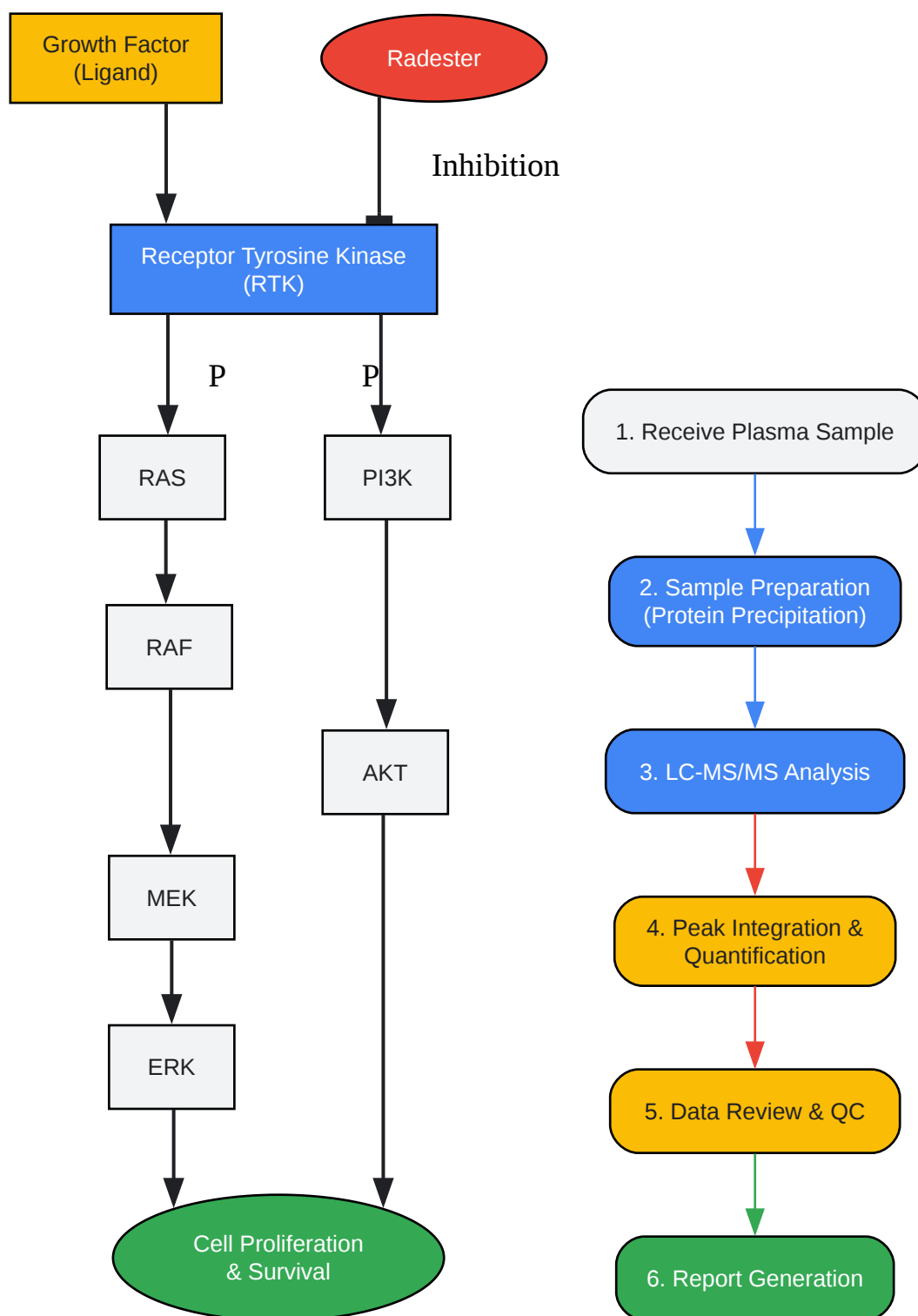
## 2. Protocol: Plasma Sample Preparation and Extraction

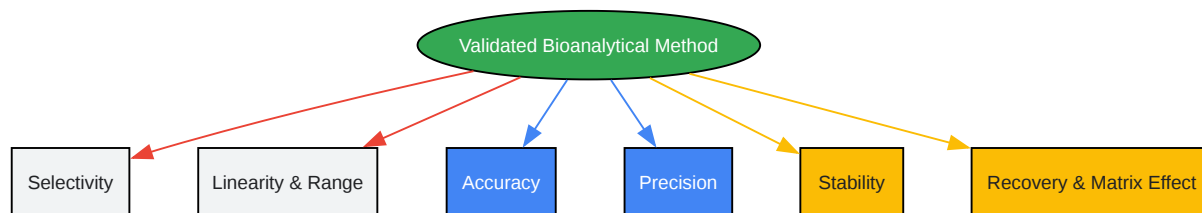
- Thaw frozen plasma samples, CC standards, and QC samples at room temperature.
- Vortex the samples to ensure homogeneity.
- Aliquot 50 µL of each sample into a 1.5 mL microcentrifuge tube.
- Add 150 µL of the IS working solution (100 ng/mL **Radester-d4** in acetonitrile) to each tube.
- Vortex the mixture for 1 minute at high speed.
- Centrifuge the tubes at 14,000 rpm for 5 minutes at 4°C to pellet the precipitated proteins.
- Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vials.
- Inject 5 µL of the supernatant into the LC-MS/MS system for analysis.

## Visualizations

### Hypothetical Signaling Pathway for **Radester**

**Radester** is a hypothetical inhibitor of a receptor tyrosine kinase (RTK). This diagram illustrates its proposed mechanism of action, blocking downstream signaling pathways involved in cell proliferation and survival.[\[10\]](#)[\[11\]](#)[\[12\]](#)





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- To cite this document: BenchChem. [Application Note: Quantification of Radester in Human Plasma by LC-MS/MS]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1243995#analytical-methods-for-radester-quantification-in-biological-samples\]](https://www.benchchem.com/product/b1243995#analytical-methods-for-radester-quantification-in-biological-samples)

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